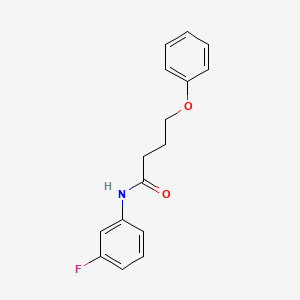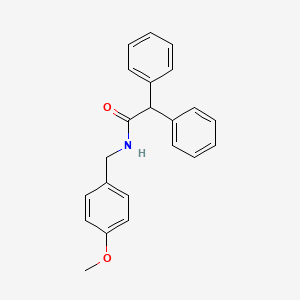![molecular formula C17H21ClN4O2 B5148451 5-[4-(3-chloro-4-methoxybenzyl)-1-piperazinyl]-2-methyl-3(2H)-pyridazinone](/img/structure/B5148451.png)
5-[4-(3-chloro-4-methoxybenzyl)-1-piperazinyl]-2-methyl-3(2H)-pyridazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[4-(3-chloro-4-methoxybenzyl)-1-piperazinyl]-2-methyl-3(2H)-pyridazinone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly known as TAK-915 and is being studied for its ability to modulate the activity of GABA-A receptors in the brain.
作用機序
TAK-915 is a positive allosteric modulator of GABA-A receptors, which means that it enhances the activity of these receptors. GABA-A receptors are ion channels that are responsible for inhibiting the activity of neurons in the brain. By enhancing the activity of these receptors, TAK-915 is believed to reduce anxiety and promote relaxation.
Biochemical and Physiological Effects:
Studies have shown that TAK-915 has a number of biochemical and physiological effects in the brain. It has been shown to increase the binding of GABA to GABA-A receptors, increase the opening of chloride ion channels, and enhance the inhibitory effects of GABA on neuronal activity. These effects are believed to contribute to the anxiolytic and sedative effects of TAK-915.
実験室実験の利点と制限
One of the major advantages of TAK-915 is its high selectivity for GABA-A receptors. This means that it has minimal effects on other neurotransmitter systems, which reduces the risk of side effects. However, one of the limitations of TAK-915 is its relatively short half-life, which makes it difficult to administer in a clinical setting.
将来の方向性
There are several future directions for the research on TAK-915. One area of interest is the potential use of TAK-915 in the treatment of insomnia. It is believed that TAK-915 may be able to promote sleep by reducing anxiety and promoting relaxation. Another area of interest is the potential use of TAK-915 in the treatment of addiction. It is believed that TAK-915 may be able to reduce drug cravings and withdrawal symptoms by modulating the activity of GABA-A receptors in the brain.
Conclusion:
TAK-915 is a promising compound that has the potential to be used in the treatment of various neurological and psychiatric disorders. Its ability to modulate the activity of GABA-A receptors in the brain makes it a promising candidate for the treatment of anxiety, depression, and insomnia. While there are still limitations to its use, further research into the potential therapeutic applications of TAK-915 is warranted.
合成法
The synthesis of TAK-915 is a complex process that involves multiple steps. The first step involves the reaction of 3-chloro-4-methoxybenzylamine with 2-methyl-3(2H)-pyridazinone to form an intermediate compound. This intermediate is then reacted with piperazine to yield the final product, TAK-915.
科学的研究の応用
TAK-915 is being studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders such as anxiety, depression, and insomnia. It is believed that TAK-915 works by modulating the activity of GABA-A receptors in the brain, which are known to play a key role in regulating anxiety and other emotional states.
特性
IUPAC Name |
5-[4-[(3-chloro-4-methoxyphenyl)methyl]piperazin-1-yl]-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O2/c1-20-17(23)10-14(11-19-20)22-7-5-21(6-8-22)12-13-3-4-16(24-2)15(18)9-13/h3-4,9-11H,5-8,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIRJHJUMGVIMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(C=N1)N2CCN(CC2)CC3=CC(=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

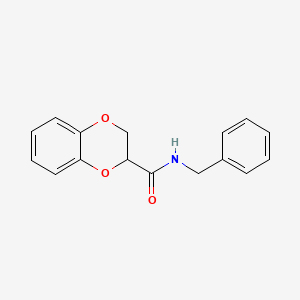

![4-[(4-ethyl-1-piperazinyl)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5148376.png)
![methyl 2-[(3-{[(3,4-dimethylphenoxy)acetyl]amino}benzoyl)amino]benzoate](/img/structure/B5148391.png)
methanone hydrochloride](/img/structure/B5148405.png)

![4-[bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]phenyl 2-fluorobenzoate](/img/structure/B5148418.png)
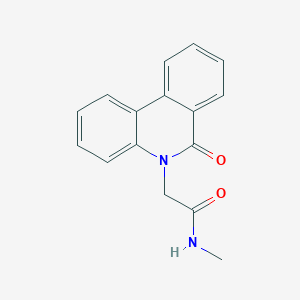
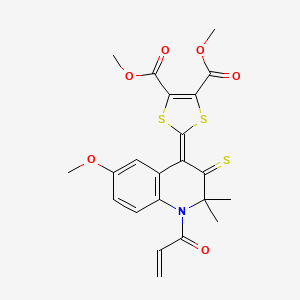
![3,5-dinitro-2-[(3-pyridinylmethyl)amino]benzoic acid](/img/structure/B5148438.png)
![1,7-dimethyl-4-(2-methyl-5-nitrophenyl)-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5148441.png)

